[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
“[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
The synthesis of triazole derivatives has been widely explored. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles .Chemical Reactions Analysis
Triazoles are known for their wide range of reactivity. They are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures . They have been used in various chemical reactions, including the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes .Scientific Research Applications
Catalytic Applications
[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives have been identified as effective ligands in catalytic reactions. Singh et al. (2017) highlighted its use in the intramolecular C-O cross-coupling of N-(2-halophenyl)aryl/alkylamide derivatives to form benzoxazole derivatives, utilizing a CuI/K2CO3 catalytic system (Singh et al., 2017).
Corrosion Inhibition
The compound has shown promise in corrosion inhibition. Boutouil et al. (2019) studied its effects on mild steel in hydrochloric acid, revealing significant adsorption and corrosion protection even at high temperatures (Boutouil et al., 2019).
Antimicrobial Properties
Research has demonstrated the antimicrobial properties of triazole derivatives. Sunitha et al. (2017) synthesized benzofuran based 1,2,3-triazoles, which showed high antimicrobial activity (Sunitha et al., 2017).
Molecular Interactions
The molecule's potential in forming stable complexes and interacting with various substrates has been explored. Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives, emphasizing their interactions in the solid state through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Crystal Structure and Synthesis
The synthesis and crystal structure determination of various triazole derivatives, including those similar to this compound, have been a subject of study, contributing to the understanding of molecular conformations and interactions. For example, Kariuki et al. (2022) detailed the synthesis and structure determination of related compounds (Kariuki et al., 2022).
Future Directions
Triazole derivatives have attracted significant consideration due to their widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging, and materials chemistry . Therefore, the future directions for “[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol” could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXDGBTRJCYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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